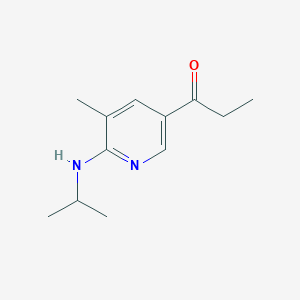

1-(6-(Isopropylamino)-5-methylpyridin-3-yl)propan-1-one

Description

1-(6-(Isopropylamino)-5-methylpyridin-3-yl)propan-1-one is a ketone derivative featuring a substituted pyridine core. Its structure includes a 5-methylpyridin-3-yl scaffold with an isopropylamino group at the 6-position and a propan-1-one moiety at the 1-position.

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1-[5-methyl-6-(propan-2-ylamino)pyridin-3-yl]propan-1-one |

InChI |

InChI=1S/C12H18N2O/c1-5-11(15)10-6-9(4)12(13-7-10)14-8(2)3/h6-8H,5H2,1-4H3,(H,13,14) |

InChI Key |

PVXDTJHMQHWAIC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CN=C(C(=C1)C)NC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Isopropylamino)-5-methylpyridin-3-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the alkylation of 6-(isopropylamino)-5-methylpyridine with a suitable alkylating agent such as propanone under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(6-(Isopropylamino)-5-methylpyridin-3-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(6-(Isopropylamino)-5-methylpyridin-3-yl)propan-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological systems.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-(Isopropylamino)-5-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-ol (CAS 1355180-78-7)

- Structure: Shares the 5-methylpyridin-3-yl backbone but substitutes the isopropylamino group with diethylamino and replaces the ketone (propan-1-one) with a hydroxyl (propan-1-ol).

- Amino Substituent: Diethylamino (bulkier, less basic) vs. isopropylamino (smaller, more basic) may alter steric effects and receptor interactions.

- Applications: Used exclusively for laboratory research, highlighting its role as a non-pharmaceutical intermediate .

2-(Dimethylamino)-1-(4-methylphenyl)-1-propanone (LC-63)

- Structure: Features a 4-methylphenyl ring instead of pyridine, with a dimethylamino group and propan-1-one.

- Physicochemical Impact : Lower polarity likely decreases water solubility relative to the pyridine-based target compound .

1-(2-methyl-5-propan-2-yl-1-cyclohex-2-enyl)propan-1-one (Nerone, CAS 31375-17-4)

- Structure : Cyclohexenyl ring with methyl and isopropyl substituents, coupled to propan-1-one.

- Key Differences: Ring System: The aliphatic cyclohexenyl core contrasts sharply with the aromatic pyridine, leading to differences in stability and reactivity. Applications: Nerone is used in fragrances due to its volatility and green/neroli notes, whereas the target compound’s pyridine backbone suggests non-volatile, research-oriented applications .

Biological Activity

1-(6-(Isopropylamino)-5-methylpyridin-3-yl)propan-1-one is a compound that has recently attracted attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's structure, synthesis, biological activity, and potential therapeutic applications, supported by data tables and relevant research findings.

Compound Overview

Chemical Structure and Properties

- Molecular Formula : C_{12}H_{16}N_{2}O

- Molecular Weight : Approximately 206.28 g/mol

- SMILES Notation :

CCC(=O)C1=C(N=C(C=C1)NC(C(C)C)C)C

The compound features a pyridine ring substituted with an isopropylamino group and a propan-1-one moiety, which contributes to its unique biological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that ensure high yields while maintaining structural integrity. These synthetic routes are crucial for producing sufficient quantities for biological testing.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

The compound has shown promising results as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, indicating potential applications in treating infections. For instance, it exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. Notably, it has demonstrated significant inhibitory effects on acetylcholinesterase (AChE) and urease, with IC50 values indicating strong potency compared to standard inhibitors.

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 2.14 ± 0.003 | Urease |

| Reference Standard (Thiourea) | 21.25 ± 0.15 | Urease |

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. Binding affinity studies suggest that it modulates various biological pathways, potentially leading to therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds with similar structures, providing insights into the pharmacological potential of this compound:

- Antibacterial Evaluation : A study reported that derivatives of isopropylamine linked compounds demonstrated good inhibitory effects against pathogenic bacteria, highlighting their potential as novel antibacterial agents.

- Enzyme Inhibitory Studies : Compounds similar to this compound showed strong inhibition against urease, suggesting a common mechanism of action that could be exploited for therapeutic purposes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.